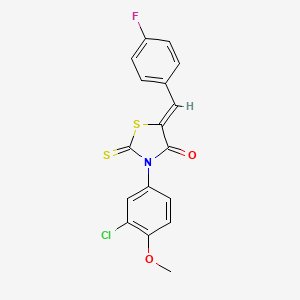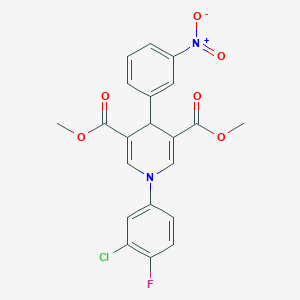![molecular formula C16H12Cl2N4O2 B4628725 1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. For instance, Yang Yun-shang (2010) described a method to synthesize novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds starting from hydrazinolysis of 2,3-dichloropyridine, followed by cyclization, chlorination, oxidation, and hydrolysis steps (Yang Yun-shang, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and computational methods. For example, Li-qun Shen et al. (2012) synthesized new pyrazole derivatives and studied their molecular structures by X-ray diffraction and compared them to density-functional-theory (DFT) calculations (Li-qun Shen et al., 2012).
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Potential
Research on similar pyrazole carboxamide derivatives has demonstrated their potential in interacting with specific biological targets, such as cannabinoid receptors. Studies have utilized molecular orbital methods to analyze conformational stability and develop pharmacophore models, highlighting the compounds' steric and electrostatic interactions with receptors, which could inform drug design processes (Shim et al., 2002).
Synthesis and Chemical Reactions
The synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds has been reported, illustrating the methods for creating diverse chemical structures through hydrazinolysis, cyclization, and amidation reactions. This research underlines the versatility of pyrazole carboxamides in synthetic chemistry and their potential for generating new compounds with varied biological activities (Yang Yun-shang, 2010).
Structural Analysis and Properties
Investigations into pyrazole derivatives, including X-ray diffraction studies and theoretical calculations, have contributed to understanding the structural characteristics, stability, and electronic properties of these compounds. Such analyses provide valuable insights into the design of materials with specific optical, electronic, or biological functions (Li-qun Shen et al., 2012).
Biological Evaluation and Applications
Research on pyrazole derivatives has also encompassed the synthesis and evaluation of these compounds for potential antimicrobial, anti-inflammatory, and anticancer activities. This work emphasizes the importance of pyrazole carboxamides in developing new therapeutic agents, with studies exploring their mechanisms of action and efficacy against various disease models (A. Rahmouni et al., 2016).
Propiedades
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-2-1-3-13(8-11)24-10-22-7-6-14(21-22)16(23)20-15-5-4-12(18)9-19-15/h1-9H,10H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFRMQWDWVYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)
![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)